Product packaging for 3-Methyl-1,2-dioxetane(Cat. No.:CAS No. 78031-62-6)

3-Methyl-1,2-dioxetane

Cat. No.: B14433683
CAS No.: 78031-62-6
M. Wt: 74.08 g/mol
InChI Key: BFFQFGGITJXTFP-UHFFFAOYSA-N
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Description

Historical Context of Dioxetane Discovery and Initial Characterization

The existence of 1,2-dioxetanes was first postulated as transient, high-energy intermediates in chemiluminescent reactions long before their successful isolation. The inherent strain of the four-membered ring combined with a weak peroxide bond suggested they would be exceptionally unstable. It was a landmark achievement in 1968 when researchers at the University of Alberta successfully synthesized and characterized the first stable dioxetane derivative, 3,3,4-trimethyl-1,2-dioxetane, as a yellow solution in benzene. wikipedia.org This was accomplished by the base-catalyzed cyclization of a β-bromohydroperoxide, a method pioneered by K. R. Kopecky and C. Mumford. google.com

This initial breakthrough was shortly followed by the synthesis of the symmetrical 3,3,4,4-tetramethyl-1,2-dioxetane, which was isolated as pale yellow crystals. wikipedia.org These early successes were pivotal, as they allowed for the detailed study of the structure and reactivity of these compounds. Initial characterization relied heavily on spectroscopic methods. The thermal decomposition of these early dioxetanes was observed to produce two carbonyl fragments, a process accompanied by the emission of a faint blue light, confirming their role as key players in chemiluminescence. wikipedia.org

Fundamental Principles of Chemiluminescence in Cyclic Peroxides

The light-emitting property of 1,2-dioxetanes is a direct consequence of their thermal decomposition. acs.orgacs.org This process is a highly exothermic reaction where the strained four-membered ring cleaves, breaking the weak oxygen-oxygen bond and the carbon-carbon bond to form two carbonyl-containing molecules (aldehydes or ketones). acs.orgontosight.ai

A key feature of this decomposition is that it generates one of the carbonyl products in an electronically excited state. acs.orgnih.gov The decomposition of 1,2-dioxetanes preferentially forms triplet-excited carbonyl compounds. rsc.orgresearchgate.net This excited molecule can then relax to its more stable ground state through the emission of a photon, which is observed as light (a phenomenon known as phosphorescence). nih.gov Alternatively, the energy can be transferred to another molecule, a fluorescent dye or "activator," which then emits the light. nih.govrsc.org The efficiency of this light production is quantified by the chemiluminescence quantum yield, which is influenced by the structure of the dioxetane and the reaction conditions. rsc.orgnih.gov

In some cases, particularly with 1,2-dioxetanones (which have a carbonyl group in the ring), a process called Chemically Initiated Electron Exchange Luminescence (CIEEL) can occur. nih.govrsc.org In this mechanism, an electron transfer from an activator molecule initiates the decomposition of the peroxide, leading to the formation of the excited state of the activator itself. nih.govrsc.org

Significance of 1,2-Dioxetanes as Model Systems in Chemiluminescence Research

The relative simplicity of the 1,2-dioxetane (B1211799) structure makes it an ideal model system for investigating the fundamental principles of chemiluminescence. acs.orgnih.gov By systematically altering the substituents on the dioxetane ring, researchers can study how these changes affect the molecule's stability, the activation energy of decomposition, and the yield of excited state products. acs.orgnih.govresearchgate.net

These studies have provided profound insights into how chemical reactions can generate electronically excited states, a field sometimes referred to as "photochemistry without light". The knowledge gained from these model systems has been instrumental in the development of sophisticated chemiluminescent probes for a wide range of applications, from immunoassays and DNA probes in clinical diagnostics to in vivo imaging in biological research. wikipedia.orgnih.govontosight.ai The ability to trigger light emission through specific chemical reactions, such as enzymatic cleavage, has led to highly sensitive detection methods. rsc.orgacs.org

Overview of 3-Methyl-1,2-dioxetane as a Prototypical Methyl-Substituted Dioxetane

This compound is a key compound in the study of dioxetane chemistry, serving as a prototypical example of a simple, asymmetrically substituted dioxetane. acs.org Its importance lies in its ability to provide fundamental data on how a single methyl group influences the properties of the parent 1,2-dioxetane ring system.

Research on this compound and its methylated congeners has shown that increasing methyl substitution generally leads to greater thermal stability. acs.org For instance, tetramethyl-1,2-dioxetane is significantly more stable than the unsubstituted 1,2-dioxetane. acs.org The study of this compound's thermal decomposition into formaldehyde (B43269) and acetaldehyde (B116499) has been crucial for understanding the partitioning of excitation energy between the two resulting carbonyl fragments. wikipedia.org These investigations have been foundational to building a comprehensive picture of structure-reactivity relationships within the broader family of 1,2-dioxetanes. acs.orgacs.org

Properties of this compound

Property Value
Chemical Formula C₃H₆O₂
Molar Mass 74.07 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2 B14433683 3-Methyl-1,2-dioxetane CAS No. 78031-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78031-62-6

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

IUPAC Name

3-methyldioxetane

InChI

InChI=1S/C3H6O2/c1-3-2-4-5-3/h3H,2H2,1H3

InChI Key

BFFQFGGITJXTFP-UHFFFAOYSA-N

Canonical SMILES

CC1COO1

Origin of Product

United States

Mechanistic Elucidation of Chemiluminescence in 3 Methyl 1,2 Dioxetane

General Principles of 1,2-Dioxetane (B1211799) Thermolysis and Chemiluminescence

Scheme 1: General decomposition of 3-methyl-1,2-dioxetane into acetaldehyde (B116499) and formaldehyde (B43269). One of the carbonyl products can be formed in an excited state (indicated by *), leading to chemiluminescence.

The mechanism of this decomposition has been debated, with evidence pointing towards two main competing pathways: a stepwise biradical mechanism and a concerted mechanism. The efficiency of chemiluminescence, quantified by the quantum yield (Φ), is highly dependent on the structure of the dioxetane and the specific reaction pathway followed.

The stepwise biradical mechanism is widely supported by experimental and theoretical studies for the thermolysis of many 1,2-dioxetanes. researchgate.net This mechanism involves a two-step process initiated by the cleavage of the weakest bond in the molecule, the oxygen-oxygen peroxide bond.

The first and rate-determining step of the stepwise mechanism is the homolytic cleavage of the O-O bond. researchgate.net This bond is significantly weaker than the C-C or C-O bonds in the ring, making its rupture the most kinetically favorable initiation step. The homolysis of the O-O bond results in the formation of a 1,4-dioxy biradical intermediate. dtic.milnih.gov For this compound, this intermediate would be a 1,4-dioxy-2-methylbutane-1,4-diyl radical. The formation of this biradical is the primary energetic barrier for the decomposition reaction. researchgate.net

The activation energy (Ea) for the thermolysis of this compound has been experimentally determined, providing insight into the energy required for this initial bond cleavage.

Activation Parameters for the Thermolysis of this compound
ParameterValueReference
Activation Energy (Ea)23.5 ± 0.5 kcal/mol cdnsciencepub.com
Entropy of Activation (ΔS‡)-5 ± 2 e.u. cdnsciencepub.com

Following the formation of the biradical intermediate, the second step of the mechanism involves the cleavage of the now-weakened C-C bond of the four-membered ring. researchgate.net This cleavage leads to the dissociation of the biradical into two separate carbonyl molecules: in the case of this compound, these are acetaldehyde and formaldehyde. It is during this step that the partitioning between the ground state and excited state products occurs. The energy released upon C-C bond cleavage is channeled into the electronic states of the newly formed carbonyls.

An alternative to the stepwise pathway is a concerted mechanism, where the O-O and C-C bond cleavages occur in a single kinetic step. quora.com Concerted reactions can be further classified as either synchronous or asynchronous. In a synchronous reaction, both bonds break simultaneously. In an asynchronous, or "merged," concerted mechanism, the bond-breaking events occur within the same transition state, but one is more advanced than the other. cdnsciencepub.com

For 1,2-dioxetanes, a purely synchronous mechanism is generally considered less likely. However, high-level theoretical calculations have suggested a "concerted biradical-like" or asynchronous mechanism for methyl-substituted dioxetanes. researchgate.net In this model, the O-O bond is significantly stretched in the transition state, giving it substantial biradical character, while the C-C bond has also begun to cleave. This merged mechanism effectively blurs the line between a pure stepwise and a pure concerted pathway. cdnsciencepub.com

A key feature that explains the production of excited triplet states in dioxetane decomposition is the nature of the potential energy surface in the region of the biradical intermediate. In this "biradical region," the electronic states of different spin multiplicities (singlet and triplet) become very close in energy, or nearly degenerate. researchgate.net Specifically, for 1,2-dioxetane, it has been shown that at least four singlet and four triplet states lie close in energy. researchgate.net

This near-degeneracy facilitates intersystem crossing (ISC), a non-adiabatic process where the system can transition from the initial singlet state (as the ground state of the dioxetane is a singlet) to a triplet state potential energy surface. Since the triplet state of one of the carbonyl products is generally lower in energy than the corresponding singlet excited state, the formation of triplet excited states is often favored. The increased lifetime of the system in this "entropic trap" region, influenced by factors like methyl substitution, can enhance the probability of this intersystem crossing, leading to higher triplet chemiexcitation yields. researchgate.netacs.org

Stepwise Biradical Decomposition Mechanism

Chemically Initiated Electron Exchange Luminescence (CIEEL)

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is another important pathway for the generation of light from organic peroxides, though it is more commonly associated with 1,2-dioxetanones or specially substituted 1,2-dioxetanes. nih.govnih.gov The CIEEL mechanism involves the interaction of the dioxetane with an external or internal electron donor, referred to as an activator. nih.gov

The process is initiated by an electron transfer from the activator to the dioxetane. This electron transfer weakens the O-O bond, inducing its cleavage and the subsequent fragmentation of the dioxetane ring. A back-electron transfer to the activator then generates the activator in an electronically excited state, which subsequently luminesces.

While the thermal decomposition of simple alkyl-substituted dioxetanes like this compound is not typically described by the classical intermolecular CIEEL mechanism, the principles of electron transfer are central to understanding the chemiluminescence of more complex, "triggerable" dioxetanes. nih.govnih.gov In these systems, a chemical trigger (like an enzyme or a fluoride (B91410) ion) removes a protecting group, creating a nearby electron-rich moiety that can then initiate an intramolecular electron transfer, leading to highly efficient light emission. nih.gov For simple alkyl-substituted dioxetanes, the unimolecular decomposition pathways described above are the dominant mechanisms for chemiluminescence.

Catalytic Electron Exchange and Activation

The chemiluminescence of certain 1,2-dioxetanes can be significantly enhanced through a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL). This mechanism is particularly relevant for dioxetanes that possess a substituent capable of acting as an electron donor. rsc.orgnih.govresearchgate.net Activation via the CIEEL pathway involves an intramolecular electron transfer from an electron-rich moiety to the peroxide bond. This transfer dramatically lowers the activation energy for the decomposition of the dioxetane ring. nih.gov

In the classical CIEEL mechanism, an external activator or an internal group with a low oxidation potential triggers the process. researchgate.net For many substituted dioxetanes, this is initiated by a chemical or enzymatic trigger that unmasks an electron-donating group, such as a phenoxide. rsc.orggoogle.com The subsequent intramolecular electron transfer to the σ* orbital of the O-O bond facilitates its cleavage, leading to a radical ion pair. This is followed by the cleavage of the C-C bond, resulting in the formation of carbonyl products, one of which is in an electronically excited state. nih.gov While the CIEEL mechanism is most prominently discussed for dioxetanes with powerful built-in electron donors (like substituted phenols), simpler alkyl-substituted dioxetanes such as this compound primarily decompose via a thermal unimolecular pathway. However, their decomposition can be catalyzed by electron-transfer processes with suitable activators. google.com

Role of Electron Donor/Acceptor Moieties in the CIEEL Pathway

The efficiency of the CIEEL process is critically dependent on the nature of the electron donor and acceptor moieties. The 1,2-dioxetane ring itself acts as the electron acceptor, specifically the weak O-O peroxide bond. The electron donor, often termed the "activator," can be an internal part of the molecule or an external species. nih.govresearchgate.net

For intramolecular CIEEL, the ideal donor is a group that can be readily converted into a potent electron-releasing species. A prime example is a protected phenol (B47542) group on an aryl-substituted dioxetane, which upon deprotection becomes a strongly electron-donating phenoxide. rsc.orggoogle.com The rate of electron transfer and subsequent light emission is governed by the oxidation potential of the donor and the electron affinity of the dioxetane. In intermolecular processes, various activators with low oxidation potentials can trigger the decomposition. Amines, for instance, are known to cause the catalytic decomposition of dioxetanes through an electron-transfer mechanism. google.com The use of methyl viologen as a catalytic acceptor in photoinduced reactions also highlights the importance of electron donor-acceptor complexes in related chemical transformations. rsc.org For this compound, which lacks an inherent, strong electron-donating group, chemiluminescence is typically achieved through thermal decomposition rather than a highly efficient intramolecular CIEEL pathway.

Relevance to Substituted Dioxetanes, including Phenoxy and Aryl-Substituted Analogues

The study of phenoxy and aryl-substituted 1,2-dioxetanes provides crucial insights into the factors governing chemiluminescence efficiency. These derivatives are the cornerstone of many ultrasensitive bioassays precisely because their light emission can be triggered on demand via the CIEEL mechanism. rsc.orgnih.govresearchgate.net For instance, adamantyl-stabilized phenoxy-1,2-dioxetanes can be activated by generating a phenolate (B1203915) ion, which initiates an efficient electron transfer, O-O bond cleavage, and light emission. nih.gov

Key findings from these complex systems are relevant to understanding the behavior of simpler dioxetanes like this compound:

Substituent Effects : The nature of the substituent profoundly impacts both the stability of the dioxetane and the quantum yield of chemiluminescence. Electron-rich aryl groups can lead to highly efficient formation of singlet excited states. researchgate.net Conversely, studies on 3-aryl-3-methyl-1,2-dioxetanes have shown that both electron-donating and electron-withdrawing groups can decrease the triplet excitation efficiency compared to unsubstituted aryl groups, indicating a complex interplay of electronic effects. dtic.mil

Activation Energy : The activation barrier for decomposition is significantly lowered in triggered CIEEL systems compared to the thermal decomposition of alkyl-substituted dioxetanes. For example, the activation energy for a triggered phenoxy-dioxetane can be as low as 13.6 kcal/mol, whereas the thermal decomposition of methyl-substituted dioxetanes requires significantly more energy. researchgate.netnih.gov

Quantum Yield : Ortho-substitution on phenoxy-1,2-dioxetanes can dramatically increase the chemiluminescence quantum yield in aqueous environments by preventing water-mediated quenching of the excited state. escholarship.org This demonstrates the critical role of the molecular environment and structure in controlling the efficiency of light emission.

These findings underscore that while this compound decomposes through a simpler thermal mechanism, the principles of electronic effects and substituent influence on stability and excitation yields, derived from more complex analogues, are fundamentally applicable.

Formation of Excited States: Singlet and Triplet Pathways

The thermal decomposition of 1,2-dioxetanes is a remarkable process wherein the chemical energy stored in the strained four-membered ring is converted into electronic excitation energy. The thermolysis cleaves the peroxide (O-O) and carbon-carbon (C-C) bonds, yielding two carbonyl fragments. researchgate.netdtic.mil The energy released in this reaction is sufficient to produce one of the carbonyl products in an electronically excited singlet (S₁) or triplet (T₁) state, which can then decay to the ground state (S₀) via light emission (fluorescence or phosphorescence). google.com

The decomposition is generally understood to proceed through a stepwise mechanism involving the initial, rate-limiting cleavage of the weak O-O bond to form a 1,4-dioxy biradical intermediate. researchgate.netrsc.orgresearchgate.net It is in this biradical region, where the singlet and triplet potential energy surfaces are nearly degenerate, that the system can efficiently transition between spin states. researchgate.netrsc.org Subsequent C-C bond cleavage leads to the final carbonyl products. rsc.org

Efficiency of Excited State Carbonyl Production

The efficiency of generating an excited state carbonyl product, known as the chemiexcitation quantum yield (Φ), varies widely depending on the substituents on the dioxetane ring. dtic.mil Both steric and electronic effects have been found to influence this efficiency. dtic.mil For the parent 1,2-dioxetane, the yield of excited states is very low. However, methylation significantly increases the yield. nih.govacs.org

Experimental and computational studies have provided quantitative data on these efficiencies for various substituted dioxetanes. While data specific to this compound is scarce, the trends observed in a series of methyl-substituted dioxetanes allow for informed estimations. An important finding is that the unimolecular decomposition of simple 1,2-dioxetanes preferentially forms triplet-excited carbonyl compounds over singlet-excited ones. researchgate.net

Dioxetane DerivativeExcitation Yield (Φ)Excited StateReference
1,2-DioxetaneΦ(T) = 0.0024Triplet acs.org
1,2-DioxetaneΦ(S) = 3.1 x 10⁻⁶Singlet acs.org
trans-3,4-Dimethyl-1,2-dioxetaneΦ(T₁) = 0.266 (simulated)Triplet rsc.orgrsc.org
trans-3,4-Dimethyl-1,2-dioxetaneΦ(T) = 0.20 (experimental)Triplet rsc.orgrsc.org
trans-3,4-Diphenyl-1,2-dioxetaneΦ(T) = 0.10Triplet dtic.mil

Nonadiabatic Transitions to Electronically Excited Product States

The formation of electronically excited products from a ground-state reactant is a nonadiabatic process, meaning the reaction does not remain on a single potential energy surface. The decomposition of 1,2-dioxetanes is a classic example of such a reaction. nih.govacs.org After the initial O-O bond cleavage, the system enters a region where the potential energy surfaces of the ground state (S₀) and several excited states (S₁, T₁, etc.) become very close or even intersect (a conical intersection). rsc.orgacs.org

This near-degeneracy facilitates efficient transitions between the electronic states. A key concept in explaining the increased chemiexcitation yield upon substitution is the "entropic trap". rsc.orgnih.govacs.org After the O-O bond breaks, the resulting biradical intermediate exists in a flat region of the potential energy surface. rsc.org Methyl substitution increases the dissociation time, effectively "trapping" the molecule in this biradical state for a longer duration. nih.gov This extended lifetime in the entropic trap increases the probability of a nonadiabatic transition to an excited state surface before the C-C bond cleaves and the molecule dissociates. nih.govacs.org

Triplet versus Singlet Excitation Yields in 1,2-Dioxetanes

For the thermal decomposition of most simple 1,2-dioxetanes, there is a strong preference for the formation of triplet excited states over singlet excited states. researchgate.netrsc.orgacs.org The ratio of triplet to singlet yields (ΦT/ΦS) is often very large. For the parent 1,2-dioxetane, this ratio is on the order of 1000:1. acs.org This preference for triplet state formation is a result of the biradical mechanism; in the 1,4-dioxy biradical intermediate, the energies of the singlet and triplet states are very close, allowing for efficient intersystem crossing to the more stable triplet state. researchgate.netresearchgate.net

This large ratio of triplet-to-singlet yields means that for uncatalyzed thermal decomposition, the resulting chemiluminescence (which arises from singlet state decay) is often very weak, while the production of non-emissive triplet states is significant. rsc.org

Dioxetane DerivativeTriplet Yield (ΦT)Singlet Yield (ΦS)ΦT / ΦS RatioReference
1,2-Dioxetane~0.2%~0.0003%~770 acs.org
trans-3,4-Dimethyl-1,2-dioxetane26.6% (simulated)16.6% (simulated, total singlet)~1.6 rsc.orgresearchgate.net
Tetramethyl-1,2-dioxetane30%0.1%300 acs.org

The Entropic Trap Mechanism in Methylated Dioxetanes

The chemiluminescence of 1,2-dioxetane and its derivatives is a phenomenon rooted in a nonadiabatic chemical reaction. nih.govarxiv.org A key feature governing the efficiency of this light-emitting process, particularly the increased yield observed upon methyl substitution, is the "entropic trap" mechanism. nih.govacs.orgarxiv.org Following the initial, rate-limiting homolytic cleavage of the O-O bond, the molecule enters a biradical phase before the C-C bond breaks. acs.orgresearchgate.net Instead of immediate dissociation, the molecule becomes temporarily confined in a specific region of the potential energy surface. researchgate.net This trapping is not due to a deep potential energy well but rather to entropic factors, significantly increasing the molecule's lifetime in a region where crossing to excited states (singlet or triplet) is possible. acs.orgresearchgate.net The longer the system remains in this entropic trap, the greater the probability of transitioning to an excited state, which ultimately leads to a higher chemiluminescence yield. arxiv.orgresearchgate.net This mechanism provides a rationalization for the experimentally observed increase in both singlet and triplet excited state products when hydrogen atoms on the parent 1,2-dioxetane are replaced with methyl groups. acs.org

Dynamical Frustrations and Postponement of Dissociation

The concept of the entropic trap is intrinsically linked to the occurrence of "frustrated dissociations." researchgate.netnih.govacs.org After the initial O-O bond stretching, the system moves towards C-C bond cleavage. However, dynamical simulations show that the molecule may attempt to dissociate while its geometry is not yet optimal for separating into two formaldehyde fragments. researchgate.net If the two forming formaldehyde moieties are not sufficiently planar when dissociation is attempted, the process is frustrated, and the molecule remains trapped within the biradical region. researchgate.netresearchgate.net This postponement of the decomposition reaction is a direct consequence of the entropic trap. researchgate.netnih.govacs.org Ground-state dissociation for the parent 1,2-dioxetane occurs over a timescale of 30 to 140 femtoseconds (fs). nih.govacs.orgresearchgate.net However, the involvement of singlet excited states, which also participate in the trapping, can extend this timescale to 250 fs or longer. nih.govacs.orgresearchgate.net This delay is crucial as it enhances the efficiency of chemiexcitation by allowing more time for the system to evolve onto the excited state potential energy surfaces before dissociating. researchgate.net

Impact of Methyl Substitution on Dissociation Time Scales

A central finding from both theoretical simulations and experimental observations is that methyl substitution significantly increases the dissociation timescale of 1,2-dioxetanes. nih.govarxiv.orgresearchgate.net This increase in the dissociation half-life is a primary reason for the enhanced chemiluminescence yields of methylated derivatives. researchgate.net The effect is largely attributed to the greater mass of the methyl groups compared to hydrogen atoms. researchgate.net This "mass effect" slows down the internal dynamics of the molecule, particularly the crucial rotational movements required to escape the entropic trap. researchgate.netresearchgate.net By extending the time the molecule spends in the biradical region, the probability of a nonadiabatic transition to an excited state is increased before the molecule can dissociate on the ground state. arxiv.org

A simple kinetic model can be used to correlate the dissociation half-time with the experimental chemiluminescence yields. arxiv.org The longer the system is held in the entropic trap, the more population can be transferred from the singlet ground state to the triplet states, resulting in a higher yield. arxiv.org

Table 1: Ground-State Dissociation Half-Times for Methyl-Substituted Dioxetanes
CompoundDissociation Half-Time (fs)
1,2-Dioxetane59
Methyl-1,2-dioxetane91
cis-3,4-Dimethyl-1,2-dioxetane105
trans-3,4-Dimethyl-1,2-dioxetane125
Trimethyl-1,2-dioxetane134
Tetramethyl-1,2-dioxetane152

Data sourced from ground-state trajectory simulations and kinetic modeling studies. arxiv.org

Influence of O-C-C-O Dihedral Angle and Molecular Geometry on Entropic Trap Escape

The escape from the entropic trap is not random but is governed by specific geometrical conditions. researchgate.netnih.govacs.org The O-C-C-O dihedral angle is a critical coordinate in this process. researchgate.netarxiv.org For dissociation to occur, the molecule must adopt a geometry that is favorable for the formation of two separate carbonyl products. Simulations have revealed that a barrier to dissociation exists at low dihedral angles. arxiv.org The rotation around the O-C-C-O dihedral angle is slowed by the presence of heavier methyl groups, which forces the molecular system to reside in the "entropic trap" region for a longer duration. nih.govarxiv.orgresearchgate.net

Specific geometric criteria for escaping the trap have been identified through dynamical simulations. For the parent 1,2-dioxetane, dissociation becomes possible when the O-C-C-O dihedral angle is larger than 55° and the O-C-C angles are smaller than 117°. arxiv.org If these conditions are not met simultaneously, the molecule remains trapped, and dissociation is frustrated. researchgate.netarxiv.org The trajectory of the dissociating molecule on the potential energy surface shows that after the initial O-O bond breaks, the C-C bond and the O-C-C-O dihedral angle increase. arxiv.org However, a barrier can force the C-C bond to remain at a short length while the dihedral angle continues to increase, effectively trapping the molecule until the O-C-C angles decrease, allowing for dissociation. arxiv.org

Kinetic Studies of 3 Methyl 1,2 Dioxetane Decomposition

Thermal Decomposition Kinetics and Rate-Limiting Steps

The thermal decomposition of simple alkyl-substituted 1,2-dioxetanes is generally understood to proceed through a two-step, biradical mechanism. acs.org This process begins with the rate-determining homolytic cleavage of the weak oxygen-oxygen (O-O) bond, forming a 1,4-diradical intermediate. acs.orgresearchgate.netrsc.org This is followed by the cleavage of the carbon-carbon (C-C) bond, which yields two carbonyl fragments. researchgate.netrsc.org For less substituted dioxetanes, the O-O bond cleavage is significantly more advanced than the C-C bond cleavage in the transition state. arkat-usa.org

Theoretical studies suggest that for the decomposition of 1,2-dioxetane (B1211799), the O-O bond breaking is the rate-limiting step. researchgate.net This initial step requires surmounting a potential energy barrier, after which the system enters a biradical region where multiple singlet and triplet states are close in energy. researchgate.netrsc.org Following the formation of the diradical, a smaller energy barrier must be overcome for the C-C bond to break, leading to the final products. rsc.org This stepwise process contrasts with a fully concerted mechanism where both bonds break simultaneously. acs.org However, for more stable, highly substituted 1,2-dioxetanes, the decomposition mechanism is considered to be more concerted, with synchronized C-C and O-O bond cleavage. arkat-usa.org

A primary experimental technique for determining the reaction rates of 1,2-dioxetane decomposition is through the measurement of chemiluminescence. acs.orgworldscientific.com The thermal decomposition of these compounds produces one of the carbonyl fragments in an electronically excited state, which then emits light upon relaxation to the ground state. researchgate.netscholarsresearchlibrary.com The intensity of this emitted light is directly proportional to the rate of the decomposition reaction.

By monitoring the decay of the chemiluminescence intensity over time at a constant temperature (isothermal conditions), first-order kinetics can be established, and the rate constant (k) for the decomposition can be determined. rsc.orgworldscientific.com These measurements are typically performed in inert solvents. worldscientific.com The technique is sensitive enough to measure the rates of even exceedingly slow reactions. acs.org In cases where the direct emission is weak, energy transfer to a highly fluorescent acceptor molecule can be used to enhance the signal, a process known as indirect chemiluminescence. google.com For instance, 9,10-dibromoanthracene (B139309) (DBA) is often used to detect triplet state products, while 9,10-diphenylanthracene (B110198) (DPA) is used for singlet states. acs.org

Differential Scanning Calorimetry (DSC) is another powerful technique used for the kinetic analysis of 1,2-dioxetane decomposition. worldscientific.comresearchgate.net In a DSC experiment, the heat flow associated with the decomposition reaction is measured as a function of temperature. Since the total emitted radiation during chemiluminescence is converted into heat within the closed sample pans of the calorimeter, the instantaneous heat flow rate serves as a direct measure of the reaction rate. worldscientific.com

DSC allows for the simultaneous determination of both the activation parameters and the heat of reaction. worldscientific.com A significant advantage of DSC is that by performing measurements at several different heating rates, more reliable kinetic data can be obtained compared to isothermal methods that are often limited to a narrow temperature range. worldscientific.com Studies have shown that DSC measurements yield reproducible results and first-order kinetics for the decomposition of dioxetanes, with activation parameters that are consistent for both solvent-free and dissolved samples. researchgate.net

Determination of Activation Parameters (e.g., Activation Energy)

The activation parameters, particularly the activation energy (Ea) and the entropy of activation (ΔS‡), provide crucial insights into the reaction mechanism. For simple alkyl-substituted 1,2-dioxetanes, these parameters have been determined through kinetic studies, often by measuring the temperature dependence of the decomposition rate constant. acs.orgresearchgate.net

The thermolysis of several methyl- and alkyl-substituted 1,2-dioxetanes has been studied to determine their activation parameters. For trimethyl-1,2-dioxetane, an activation energy of 23.5 ± 0.5 kcal/mol was reported. researchgate.net Increasing the substitution on the ring generally leads to an increase in the activation energy and thus greater thermal stability. acs.orgarkat-usa.org For example, the Ea for tetramethyl-1,2-dioxetane is 25.8 ± 0.5 kcal/mol. researchgate.net It has been observed that increased steric interactions from branched substituents lead to higher activation energies, while the entropy of activation (ΔS‡) shows little change, which is consistent with a diradical decomposition mechanism. acs.org

Activation Parameters for the Thermolysis of Various 1,2-Dioxetanes
Dioxetane CompoundActivation Energy (Ea) (kcal/mol)Entropy of Activation (ΔS‡) (eu)Reference
Trimethyl-1,2-dioxetane23.5 ± 0.5-5 ± 2 researchgate.net
Tetramethyl-1,2-dioxetane25.8 ± 0.5-2 ± 2 researchgate.net
3,4-Dimethyl-3,4-butano-1,2-dioxetane25.7 ± 0.72 ± 2 researchgate.net
3,4:3,4-Dibutano-1,2-dioxetane22.7 ± 0.9-3 ± 3 researchgate.net
3,3-Diethyl-1,2-dioxetane~24.5Not specified acs.org

Influence of Substituents on Decomposition Rates and Chemiexcitation Kinetics

Substituents have a profound effect on the decomposition rates and chemiexcitation properties of 1,2-dioxetanes. arkat-usa.orgdtic.milrsc.org The number and nature of the substituent groups can alter the thermal stability and the efficiency of light production.

Methyl substitution, in particular, has been extensively studied. Increasing the number of methyl groups on the 1,2-dioxetane ring generally increases the thermal stability of the molecule. arkat-usa.orgscholarsresearchlibrary.com This stabilization is attributed to nonbonding repulsive interactions between the methyl groups that affect the O-O and C-C bonds of the ring. arkat-usa.org Theoretical studies have shown that methyl substitution leads to a significant increase in the dissociation time scale of the diradical intermediate. researchgate.netarxiv.org This "entropic trap" delays the ground-state dissociation, providing more time for the system to access excited states and thus enhancing the chemiluminescence yield. researchgate.netarxiv.org Consequently, substituting all four hydrogen atoms with methyl groups can increase the chemiexcitation yield from approximately 0.3% for the parent dioxetane to about 35%. arxiv.org

Computational and Spectroscopic Investigations of 3 Methyl 1,2 Dioxetane Reactivity

Quantum Chemical Approaches to Potential Energy Surfaces and Reaction Pathways

Quantum chemical methods are powerful tools for mapping the potential energy surfaces (PES) of chemical reactions, providing insights into reaction mechanisms, transition states, and intermediate structures. For 3-methyl-1,2-dioxetane, these approaches have been crucial in understanding its thermal decomposition.

The initial step in the thermolysis of 1,2-dioxetanes is the cleavage of the weak O-O bond, which leads to the formation of a biradical intermediate. researchgate.net This intermediate is not a stable minimum on the ground-state PES but exists in a region often described as an "entropic trap". acs.orgresearchgate.net The concept of an entropic trap is central to understanding the dissociation dynamics; it is a region on the PES where the molecule can be transiently trapped, and the duration of this trapping is influenced by the number of degrees of freedom. acs.org Increasing the number of substituents, such as methyl groups, increases the degrees of freedom and can prolong the trapping time, which in turn is linked to a higher yield of excited-state products. acs.org

Multistate Multiconfigurational Second-Order Perturbation Theory

To accurately describe the electronic structure of this compound, especially in regions of the PES where multiple electronic states are close in energy (near-degeneracy), single-reference methods are often inadequate. Multireference methods, such as Multistate Multiconfigurational Second-Order Perturbation Theory (MS-CASPT2), are necessary. These methods account for the multiconfigurational nature of the wavefunction, which is essential for describing bond-breaking processes and electronically excited states.

Recent advancements in configuration-based multi-reference second-order perturbation theory (CB-MRPT2) have provided robust and intruder-state-free methods for studying such systems. nih.gov These methods, available in diagonalize-then-perturb (DP) and diagonalize-then-perturb-then-diagonalize (DPD) formulations, have proven to be accurate and efficient for small to medium-sized molecules. nih.gov Furthermore, modifications to multiconfiguration perturbation theory (MCPT) have been developed to ensure size consistency at the second order (SC2-MCPT), which is a critical property for accurate energy calculations. nih.gov

State-averaged complete active space self-consistent field (SA-CASSCF) methods, often followed by a second-order perturbation theory correction (CASPT2), are commonly employed to study the thermolysis of dioxetane derivatives. For instance, in the study of trans-3,4-dimethyl-1,2-dioxetane, a SA4-CASSCF(12e,10o)/ANO-RCC-VTZP level of theory was used. semanticscholar.org This approach involves averaging the electronic states over several configurations within a defined active space of electrons and orbitals, providing a balanced description of the ground and excited states involved in the reaction.

Density Functional Theory (DFT) Applications in Mechanism Elucidation

Density Functional Theory (DFT) offers a computationally less expensive alternative to wave function-based methods for studying the reaction mechanisms of larger molecules. The B3LYP hybrid functional, combined with a suitable basis set like 6-31G*, has been used to investigate the decomposition of dioxetane derivatives. scholarsresearchlibrary.com These calculations can successfully predict key geometric features, such as the puckered nature of the dioxetane ring. scholarsresearchlibrary.com

DFT studies on adamantylideneadamantane-1,2-dioxetane, a stable derivative, have shown that the decomposition proceeds through a biradical mechanism, with the triplet state playing a significant role. scholarsresearchlibrary.com Long-range corrected hybrid functionals, such as LC-wPBE with the 6-31+G* basis set, have also been employed to study the decomposition of complex dioxetanes like Xanthylideneadamantane-1,2-dioxetane (XAD). biogecko.co.nz These studies confirm a biradical pathway for the chemiluminescent decomposition. biogecko.co.nz For methyl-substituted tetroxanes, the BHANDHLYP functional has been used to confirm a stepwise decomposition mechanism over a concerted one. nih.gov

Dioxetane DerivativeDFT FunctionalBasis SetKey FindingReference
Adamantylideneadamantane-1,2-dioxetaneB3LYP6-31GDecomposition proceeds via a biradical mechanism. scholarsresearchlibrary.com
Xanthylideneadamantane-1,2-dioxetane (XAD)LC-wPBE6-31+GConfirms a biradical pathway for chemiluminescent decomposition. biogecko.co.nz
Methyl-substituted 1,2,4,5-tetroxanesBHANDHLYP-Confirms a stepwise decomposition mechanism. nih.gov

Ab Initio Characterization of Conical Intersections

Conical intersections (CIs) are points of degeneracy between two electronic potential energy surfaces and act as efficient funnels for radiationless transitions between electronic states. researchgate.netcore.ac.uk In the context of 1,2-dioxetane (B1211799) chemiluminescence, CIs play a crucial role in mediating the nonadiabatic transition from the ground state to an electronically excited state, which is the key step in chemiexcitation. rsc.orgrsc.org

The topography of the conical intersection seam, which is the multi-dimensional space where the electronic states are degenerate, is critical. rsc.orgrsc.org CIs can be classified as "peaked" or "sloped". rsc.org Sloped intersections are particularly important for chemiexcitation as they provide a pathway that stabilizes the excited state while simultaneously breaking the degeneracy, thus preventing immediate nonadiabatic decay back to the ground state. rsc.org

Ab initio molecular dynamics simulations have been used to study methyl-substituted 1,2-dioxetanes, revealing that the increased chemiexcitation yield upon methylation can be attributed to an increased lifetime of the biradical intermediates. rsc.org This is partly a mass effect, where the heavier methyl groups slow down the rotation around the O-C-C-O dihedral angle, causing the molecule to spend more time in the entropic trap region. rsc.orgresearchgate.net Studies on 1,2-dioxetane, this compound, and trans-3,4-dimethyl-1,2-dioxetane have shown that sloped conical intersections are accessible from the reaction trajectory for all three molecules. rsc.orgrsc.org While the differences in the CI seam topographies between these molecules were not found to be substantial, suggesting that dynamic effects are more dominant in determining the chemiexcitation yields, the presence of these sloped CIs is a prerequisite for the chemiluminescence to occur. researchgate.netrsc.orgrsc.org

Nonadiabatic Dynamics Simulations of Excited States

To capture the full picture of the chemiluminescent decomposition of this compound, it is essential to go beyond the static picture provided by the PES and simulate the dynamics of the molecule as it evolves in time. Nonadiabatic dynamics simulations are designed to model processes that involve transitions between different electronic states.

Trajectory Surface Hopping Methodologies

Trajectory surface hopping (TSH) is a widely used method for simulating nonadiabatic molecular dynamics. researchgate.netresearchgate.net In this approach, a swarm of classical trajectories is propagated on the potential energy surfaces of the different electronic states. researchgate.net The probability of "hopping" from one surface to another is determined by the strength of the nonadiabatic coupling between the states.

TSH simulations of the thermolysis of trans-3,4-dimethyl-1,2-dioxetane have been performed to study its dissociation dynamics. semanticscholar.orgresearchgate.net These simulations have shown that the decomposition involves both stepwise breaking of the O-O and C-C bonds and confirms the existence of the biradical entropic trap responsible for chemiexcitation. rsc.org The simulations have also been able to reproduce experimental triplet quantum yields. semanticscholar.orgresearchgate.net The global switching on-the-fly TSH method has been applied to simulate processes involving both conical intersections and intersystem crossings, which are crucial for understanding the population evolution of singlet and triplet states. researchgate.netrsc.org

The TSH methodology has been implemented in various software packages, such as Newton-X, which can be interfaced with quantum chemistry programs like Molcas. researchgate.net These tools have been instrumental in simulating the decomposition of 1,2-dioxetane derivatives and have shown that the inclusion of singlet excited states in the dynamics simulations leads to a longer trapping of the molecule and postpones the dissociation. acs.org

Role of Conical Intersections Seam Topography in Chemiexcitation

As previously mentioned, the topography of the conical intersection seam plays a vital role in directing the outcome of the reaction. Nonadiabatic dynamics simulations provide a way to explore how the molecule interacts with these seams.

Studies on 1,2-dioxetane and its methylated derivatives have investigated the accessibility and topography of the CI seams. rsc.orgrsc.org The results indicate that while sloped CIs, which are favorable for chemiexcitation, are present in all the studied molecules, the differences in their static features are not sufficient to explain the significant increase in chemiexcitation yield upon methylation. rsc.orgrsc.org This points to the importance of dynamic effects. rsc.org The increased lifetime of the biradical intermediate in methylated dioxetanes, a dynamic effect, allows the system more time to explore the regions of the PES leading to the excited state products. rsc.org

Simulations have identified specific regions of the S₀/S₁ conical intersection seam that can "retain" the molecule in the excited state for a longer duration. acs.org This extended lifetime in the excited state increases the probability of light emission, thus enhancing the chemiluminescence quantum yield. Therefore, while the static topography of the CI seam provides the necessary pathways for chemiexcitation, it is the nonadiabatic dynamics that ultimately govern the efficiency of this process.

MoleculeKey Finding from CI Seam AnalysisImplication for ChemiexcitationReference
1,2-dioxetane (0Me)Sloped conical intersections are energetically and geometrically accessible.Provides a pathway for chemiexcitation. rsc.orgrsc.org
This compound (1Me)Sloped conical intersections are present and accessible. Little difference in CI seam topography compared to 0Me.Suggests dynamic effects are more crucial than static features for the increased yield. rsc.org
trans-3,4-dimethyl-1,2-dioxetane (2Me)The region of sloped conical intersections appears to be larger compared to 0Me and 1Me.May facilitate chemiexcitation, but dynamic effects remain a major factor. researchgate.netrsc.org

Time-Resolved Spectroscopic Probes of Reaction Intermediates and Dynamics

The thermal decomposition of this compound is an ultrafast process, making the direct observation of its transient structures and reaction kinetics a significant experimental challenge. Time-resolved spectroscopic techniques, particularly those operating on the femtosecond (10⁻¹⁵ s) timescale, are indispensable for elucidating the complex, multi-step mechanism of its decomposition. These methods allow researchers to probe the fleeting existence of reaction intermediates that are pivotal to understanding the generation of electronically excited states responsible for chemiluminescence.

Computational and experimental studies have confirmed that the decomposition is not a single, concerted event but rather a stepwise process. acs.orgresearchgate.net The reaction initiates with the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. researchgate.netresearchgate.net This primary step results in the formation of a short-lived biradical intermediate. acs.orgresearchgate.net The existence of such biradical species has been definitively proven through the use of femtosecond spectroscopy. acs.org Following its formation, this intermediate undergoes the subsequent cleavage of the carbon-carbon (C-C) bond, leading to the final carbonyl products.

Non-adiabatic dynamics simulations, such as trajectory surface hopping, provide deeper insights into the timescales of these events and the influence of substituents. researchgate.net These computational models show that upon O-O bond breaking, the molecule enters a region on the potential energy surface known as an "entropic trap," where multiple singlet and triplet electronic states are close in energy. acs.orgresearchgate.netrsc.org The molecule can be transiently trapped in this biradical state before proceeding to dissociation. acs.org The duration of this trapping is crucial as it enhances the probability of the system crossing over to excited state surfaces, which is the origin of chemiluminescence.

The presence of a methyl group on the dioxetane ring has a pronounced effect on the reaction dynamics. Both simulations and experimental evidence indicate that methyl substitution significantly increases the dissociation half-life of the molecule. researchgate.net This is attributed to a "mass effect," where the heavier methyl group slows the internal motions required for the C-C bond to break. researchgate.netrsc.org By extending the lifetime of the biradical intermediate, methyl substitution increases the time available for the molecule to access the excited states that lead to light emission. researchgate.net Simulations of the unsubstituted 1,2-dioxetane show ground-state dissociation occurring between 30 and 140 femtoseconds, a timeframe that is extended by non-adiabatic transitions and further prolonged by methyl substitution. researchgate.netacs.org

Table 1: Influence of Methyl Substitution on 1,2-Dioxetane Dissociation Dynamics

This table provides a qualitative summary based on findings from computational dynamics studies.

Feature 1,2-Dioxetane (Unsubstituted) This compound Rationale
Dissociation Half-Life Shorter Longer researchgate.net The "mass effect" of the methyl group slows the vibrational motions leading to C-C bond cleavage. researchgate.net
Time in Entropic Trap Shorter Longer researchgate.netrsc.org Slower dissociation dynamics increase the lifetime of the biradical intermediate. researchgate.net
Chemiexcitation Yield Lower Higher researchgate.net A longer-lived intermediate state increases the probability of non-adiabatic transitions to excited states. researchgate.netrsc.org

Structure Activity Relationships and Substituent Effects on 3 Methyl 1,2 Dioxetane Chemiluminescence

The chemiluminescence of 1,2-dioxetanes, including 3-methyl-1,2-dioxetane, is highly dependent on their molecular structure. The relationship between the structure of these compounds and their light-emitting properties is a critical area of study, as modifications to the dioxetane ring can significantly alter chemiexcitation efficiency, reaction pathways, and stability.

Research Applications of Dioxetane Chemiluminescence

Molecular Probes for Enzymatic Activities

The ability to design 1,2-dioxetanes that emit light only in the presence of a specific enzyme has revolutionized the detection of enzymatic activities in complex biological samples.

Development of Triggerable Dioxetane Probes

The core principle behind triggerable dioxetane probes is the attachment of a protective, enzyme-labile group to the phenoxy part of the molecule. rsc.orgrsc.org This "trigger" group renders the dioxetane stable and non-luminescent. When the target enzyme cleaves this group, it exposes a phenolate (B1203915) ion. mdpi.com This event initiates the intramolecular CIEEL mechanism, causing the dioxetane ring to decompose and release energy in the form of light. rsc.orgwiley.com

The versatility of this system lies in the ability to attach different trigger groups to target a wide range of enzymes. rsc.orgrsc.org For example, by incorporating a galactopyranoside trigger, scientists have created probes that are specifically activated by the enzyme β-galactosidase. nih.govacs.org Similarly, probes for alkaline phosphatase, lipases, esterases, and various cathepsins have been developed by using the appropriate enzyme-specific substrates as triggers. rsc.orgmdpi.combohrium.comnih.gov

Recent advancements have focused on fine-tuning the photophysical properties of these probes. rsc.org By adding electron-withdrawing groups to the aromatic ring of the dioxetane, researchers have dramatically increased the quantum yield of light emission in aqueous environments, making the probes brighter and more suitable for biological assays. acs.org Furthermore, modifications that accelerate the chemiexcitation kinetics have led to probes with flash-type emission, producing a greater number of photons in a shorter time and thereby increasing detection sensitivity. magtech.com.cnacs.org

In Vitro and In Vivo Research Applications for Enzyme Detection

Triggerable dioxetane probes have been extensively used for the sensitive detection of enzyme activity in both laboratory assays (in vitro) and within living organisms (in vivo). nih.gov In vitro, these probes are mainstays of enzyme-linked immunosorbent assays (ELISAs) and other bioanalytical tests where enzymes like alkaline phosphatase are used as labels. bgsu.edu Their high sensitivity allows for the detection of minute quantities of enzymes, down to 10⁻²¹ moles in some cases. bgsu.edu

The true power of these probes is demonstrated in their application to living systems. nih.gov A landmark study showed that a dioxetane probe for β-galactosidase could be used to image tumor cells expressing the corresponding lacZ gene in live mice, proving that the light emitted was bright enough to be detected non-invasively through tissue. nih.govscilit.com This opened the door for a multitude of in vivo imaging applications. For instance, researchers have successfully imaged endogenous β-galactosidase activity in cancer cells and tumor-bearing mice using single-component phenoxy-dioxetane probes. nih.govmagtech.com.cn Probes have also been designed to detect the activity of cathepsin B, an enzyme often upregulated in cancer, in living cells and animal models. rsc.orgacs.org More recently, arrays of highly sensitive chemiluminescent probes have been developed for rapid bacterial identification based on their unique enzymatic profiles. nih.gov

Enzyme Target Trigger Group Application Area Key Finding
β-GalactosidaseGalactopyranosideIn vivo tumor imaging, cell imagingSuccessful imaging of LacZ-expressing tumors in live mice; first microscopy images of endogenous activity in cells. nih.govnih.gov
Alkaline PhosphatasePhosphateIn vitro assays, dual-analyte sensingUltrasensitive detection (10⁻²¹ moles); used in dual-trigger probes. bohrium.combgsu.edu
Lipases / EsterasesOctanoyl chainIn vitro enzyme activity assaysConfirmed as efficient, broad-range probes for evaluating lipase (B570770) activity. mdpi.comnih.gov
Cathepsin BCathepsin B substrateIn vitro and in vivo cancer imagingEnabled first chemiluminescent images of endogenous enzymatic activity in native cells and tumors. rsc.orgacs.org
NAD(P)H:quinone oxidoreductase 1 (NQO1)NQO1-specific triggerIn vitro and in vivo cancer imagingAllowed for the detection of NQO1 activity in human lung cancer models. nih.govacs.org

Biosensing Platforms for Analytical Detection

Beyond enzymes, the triggerable mechanism of 1,2-dioxetanes has been adapted to create biosensing platforms for a variety of important small molecules and cellular parameters. nih.govacs.org

Detection of Reactive Oxygen/Nitrogen/Sulfur Species

Reactive oxygen, nitrogen, and sulfur species (ROS, RNS, RSS) are crucial signaling molecules, but their overproduction is linked to numerous diseases. Dioxetane-based probes offer a highly sensitive method for their detection. acs.org Probes have been engineered with specific trigger groups that react selectively with particular analytes.

Reactive Oxygen Species (ROS): Probes have been designed to detect hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). rsc.orgacs.org One probe for H₂O₂ was used to image its flux in the brains of living rats during cerebral ischemia-reperfusion injury. rsc.org Another, for peroxynitrite, was used to study its generation in cellular models of immune function. nih.govacs.org

Reactive Nitrogen Species (RNS): A highly sensitive probe was developed for azanone (nitroxyl, HNO), enabling real-time quantitative measurements at the picomolar level and monitoring of its production in living cells and animals. acs.orgacs.org

Reactive Sulfur Species (RSS): Dioxetane probes (e.g., CHS series) have been created for the selective detection of hydrogen sulfide (B99878) (H₂S). nih.gov These probes exhibit instantaneous and sustained light emission upon reacting with H₂S and have been used to detect differences in H₂S levels in lung epithelial cells and, significantly, for the in vivo imaging of H₂S in live mice. nih.gov

Monitoring of Cellular Parameters (e.g., pH)

Maintaining a stable physiological pH is critical for cellular function, and deviations can indicate disease. nih.gov Dioxetane-based sensors have been developed to monitor pH changes in biological systems. One innovative approach involves creating a single-molecule ratiometric sensor. nih.govnih.gov For example, the probe Ratio-pHCL-1 consists of a 1,2-dioxetane (B1211799) scaffold linked to a pH-sensitive fluorescent dye (carbofluorescein). nih.govresearchgate.net

This design works on the principle of chemiluminescence resonance energy transfer (CRET). nih.gov The energy released from the dioxetane decomposition excites the nearby pH-sensitive dye, which then emits light. As the pH changes, the emission properties of the dye change, allowing for a ratiometric (and thus more accurate and quantifiable) measurement of pH. nih.govresearchgate.net This probe provides accurate pH measurements in the biologically relevant range of 6.8 to 8.4 and has been successfully used for ratiometric pH imaging in live mice. nih.govnih.govresearchgate.net

Imaging in Biological Systems (Non-Clinical Research)

Chemiluminescence imaging using 1,2-dioxetanes has emerged as a powerful modality for non-clinical research in biological systems. nih.govnih.gov Its primary advantage over fluorescence imaging is the elimination of external light excitation, which circumvents issues of light scattering and autofluorescence. nih.govacs.org This results in an exceptionally high signal-to-noise ratio and greater tissue penetration depth, making it ideal for whole-animal imaging. nih.govnih.gov

The demonstration that spiroadamantane 1,2-dioxetanes are bright enough and biocompatible for in vivo imaging has spurred the development of a wide range of imaging agents. acs.org These probes have been used for:

Imaging Enzyme Activity: As detailed previously, probes for enzymes like β-galactosidase have been used to visualize tumors in transgenic mice. nih.govscilit.com

Imaging Reactive Species: The first in vivo imaging of a reactive species using a dioxetane probe was achieved with a sensor for hydrogen sulfide (H₂S) in live mice. nih.govacs.org

Cellular Imaging: Dioxetane probes have been used to obtain the first chemiluminescence microscopy images of living cells, for example, by imaging endogenous β-galactosidase activity in transfected cells. nih.govacs.org

Ratiometric Imaging: Advanced probes like Ratio-pHCL-1 have enabled quantitative, ratiometric imaging of physiological parameters like pH within live animals. nih.govnih.gov

Applications in Molecular Biology and Immunology Research

Chemiluminescent 1,2-dioxetanes have become invaluable tools in molecular biology and immunology due to their high sensitivity and low background signal, which allows for the detection of minute quantities of biological molecules. rsc.orgnih.gov The principle behind their use often involves an enzyme-triggered decomposition of a stable dioxetane derivative. nih.govnih.gov

One of the most prominent applications is in immunoassays and nucleic acid hybridization assays. nih.govbiosynth.com In these assays, an enzyme, such as alkaline phosphatase or β-galactosidase, is conjugated to an antibody or a DNA probe. nih.govgoogle.com When this enzyme-linked probe binds to its target molecule (an antigen or a specific DNA sequence), it catalyzes the removal of a protecting group from a specially designed 1,2-dioxetane substrate. nih.govnih.gov This removal triggers the decomposition of the dioxetane, leading to the emission of light. The intensity of the emitted light is proportional to the amount of the target molecule present, enabling highly sensitive quantification. rsc.org

Commonly used enzyme-cleavable 1,2-dioxetane substrates include phosphate-substituted derivatives for alkaline phosphatase and galactoside-substituted derivatives for β-galactosidase. google.com For instance, AMPPD (3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxyphenyl)-1,2-dioxetane) and CSPD (disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) are widely used substrates for alkaline phosphatase in DNA hybridization assays. nih.gov These systems can detect attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels of the target enzyme.

The versatility of this technology extends to the detection of various biomolecules and cellular activities. For example, dioxetane-based probes have been developed to detect reactive oxygen species (ROS) like hydrogen peroxide and singlet oxygen, which are important in cellular signaling and pathology. rsc.orgnih.gov They have also been used to monitor enzyme activity in real-time within living cells and to image hypoxia in tumor models. thno.orgnih.gov

Strategies for Enhanced Signal-to-Noise Ratios and Imaging Depth

A significant area of research in dioxetane chemiluminescence focuses on improving the signal-to-noise ratio and the depth of tissue penetration for in vivo imaging. thno.orgrsc.org Several strategies have been developed to address these challenges.

Enhancer Solutions: The quantum yield of light emission from many dioxetane derivatives is low in aqueous environments due to quenching by water molecules. nih.govresearchgate.net To overcome this, enhancer solutions are often used. biosynth.comresearchgate.net These solutions typically contain surfactants that create a hydrophobic microenvironment for the light-emitting species, thereby reducing quenching and amplifying the signal. researchgate.net Furthermore, enhancers can shift the emission wavelength to the red or near-infrared (NIR) region of the spectrum, which is advantageous for biological imaging as longer wavelengths scatter less and penetrate deeper into tissues. biosynth.comnih.gov

Molecular Modifications:

Electron-Withdrawing Groups: Introducing electron-withdrawing groups, such as methyl acrylate (B77674) or acrylonitrile, ortho to the phenolic hydroxyl group of the dioxetane can significantly increase the chemiluminescence quantum yield in aqueous solutions. nih.govnih.gov This modification can lead to a more than 3000-fold increase in light emission intensity compared to standard dioxetane probes. biosynth.comnih.gov

Energy Transfer: Another effective strategy is to tether a fluorescent dye to the dioxetane molecule. rsc.orggoogle.comescholarship.org Upon decomposition, the energy released from the dioxetane is transferred to the attached fluorophore, which then emits light at its characteristic wavelength. rsc.orggoogle.com This intramolecular energy transfer can significantly amplify the signal and allow for color modulation of the emitted light. google.com By choosing a fluorophore that emits in the NIR region, imaging depth can be improved. nih.govgoogle.com

Spiro-linking: Recent studies have shown that incorporating spiro-linked cyclobutane (B1203170) or oxetane (B1205548) units into the dioxetane structure can accelerate the chemiexcitation rate, leading to a "flash" of light rather than a prolonged "glow". This rapid emission results in a higher signal-to-noise ratio and unprecedented detection sensitivity. nih.gov For example, a turn-ON probe for β-galactosidase with a spiro-cyclobutyl unit showed a 125-fold more sensitive limit of detection compared to the conventional adamantyl analogue.

Activatable Probes: The development of "turn-ON" probes has been a significant advancement. nih.govgoogle.com These probes are designed to be non-luminescent until they interact with a specific target analyte or enzyme. This activation mechanism minimizes background signal and provides a high signal-to-background ratio, enhancing detection sensitivity. nih.gov

StrategyMechanismAdvantage
Enhancer Solutions Provide a hydrophobic microenvironment, reducing water-induced quenching.Signal amplification, wavelength shifting to red/NIR for better tissue penetration. biosynth.comresearchgate.net
Electron-Withdrawing Groups Increase the chemiluminescence quantum yield in aqueous media.Dramatically increased light emission intensity. nih.govnih.gov
Energy Transfer (to tethered fluorophore) Intramolecular energy transfer from the dioxetane to a fluorescent dye.Signal amplification, color modulation, and potential for NIR emission. rsc.orggoogle.com
Spiro-linking (cyclobutane/oxetane) Accelerates the chemiexcitation rate.Flash-type emission with a very high signal-to-noise ratio and sensitivity.
Activatable "Turn-ON" Probes Chemiluminescence is triggered only upon interaction with the target.Low background signal and high signal-to-background ratio. nih.gov

Exploration in Novel Chemiluminescent Materials and Systems

The fundamental principles of dioxetane chemiluminescence are being explored to create novel materials and systems with unique properties and applications beyond traditional bioassays.

Researchers are designing and synthesizing new generations of dioxetane probes with tailored characteristics. This includes developing probes that can be activated by specific analytes of interest, allowing for highly selective detection. nih.gov The chemically initiated electron exchange luminescence (CIEEL) mechanism is a key focus, where the activation of the probe leads to the formation of a phenolate-dioxetane biradical intermediate that decomposes to produce light. nih.gov

Efforts are also directed towards creating dioxetane-based systems for in vivo imaging of small molecules and reactive species. thno.org For instance, probes have been developed to image hydrogen sulfide and peroxynitrite in living animals, providing valuable tools for studying complex biological signaling pathways. thno.org

Furthermore, the stability of the dioxetane ring is a critical aspect of probe design. The incorporation of bulky groups, such as the spiroadamantane moiety, imparts significant thermal stability to the molecule, allowing for long-term storage and use at room temperature. rsc.org

The development of chemiluminescent probes with emission in the near-infrared (NIR) window is a major goal for in vivo imaging, as NIR light offers superior tissue penetration. nih.gov This is being achieved through strategies like extending the π-electron system of the luminophore and through energy transfer to NIR-emitting dyes. nih.govnih.gov

The ongoing exploration of new dioxetane structures and activation mechanisms promises to expand the toolkit of chemiluminescent probes for a wide range of applications, from fundamental biological research to the development of advanced diagnostic and imaging technologies.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the thermal stability of 3-methyl-1,2-dioxetane under varying conditions?

  • Methodology : Use differential scanning calorimetry (DSC) or controlled thermolysis experiments coupled with kinetic analysis. Monitor decomposition rates via techniques like UV-Vis spectroscopy or gas chromatography (GC). For kinetic parameter determination (e.g., activation energy, EaE_a), employ the Arrhenius equation with data collected at multiple temperatures. Reference kinetic datasets for substituted dioxetanes (e.g., activation energies ranging from 23.0 to 27.6 kcal/mol for methyl-substituted derivatives) can guide experimental design .

Q. How can NMR spectroscopy be utilized to study dimerization pathways of this compound derivatives?

  • Methodology : Use 1^1H NMR to track reaction progress in real-time, particularly for [4+2] dimerization products. Integrate peak areas to quantify product yields and compare with kinetic models. For example, studies on 3-methyl-1,2-xylylene show relative dimer yields of ~50–60% in acetonitrile at 24–45°C, with temperature-dependent rate constants . Flow NMR systems are recommended for high-resolution time-resolved data.

Q. What are the best practices for synthesizing and characterizing this compound in the lab?

  • Methodology : Optimize photochemical or low-temperature oxidation routes to minimize premature decomposition. Characterize intermediates using GC-MS (as in related cyclopentanedione studies ) or high-resolution mass spectrometry (HRMS). Structural confirmation can be achieved via 13^{13}C NMR and X-ray crystallography, though instability may require cryogenic techniques.

Advanced Research Questions

Q. How do steric and electronic substituent effects influence the thermal decomposition mechanisms of this compound?

  • Methodology : Compare experimental activation energies (EaE_a) with computational predictions (e.g., density functional theory, DFT). For example, methyl substituents increase EaE_a by ~3 kcal/mol compared to unsubstituted dioxetanes due to steric hindrance . Use trajectory surface hopping (TSH) simulations to model dynamic pathways, as demonstrated for trans-3,4-dimethyl-1,2-dioxetane thermolysis . Validate against experimental Arrhenius parameters.

Q. What computational approaches reconcile discrepancies between theoretical predictions and experimental stability trends in substituted dioxetanes?

  • Methodology : Employ multiconfigurational methods (e.g., CASSCF) to account for biradical intermediates during decomposition. Studies show that standard DFT may fail to predict cis/trans isomer stability due to inadequate treatment of transition-state geometries . Combine molecular dynamics (MD) with TSH to simulate nonadiabatic effects and improve agreement with experimental EaE_a values .

Q. How can this compound derivatives be structurally modified to enhance chemiluminescent efficiency in bioassays?

  • Methodology : Introduce electron-withdrawing groups (e.g., phosphoryloxy, methoxy) at ortho positions to stabilize excited-state intermediates. For example, AMPPD (a 1,2-dioxetane derivative) achieves high chemiluminescence quantum yields under enzymatic cleavage due to its spiroadamantyl-phosphoryloxy design . Use Stille cross-coupling or other reactions to attach fluorophores (e.g., pyrenyl groups) for red-shifted emission .

Q. What advanced spectroscopic techniques resolve conflicting data on reaction intermediates during dioxetane decomposition?

  • Methodology : Apply time-resolved FTIR or ultrafast transient absorption spectroscopy to capture short-lived intermediates like singlet oxygen or carbonyl biradicals. For example, studies on 3,3-dimethyl-1,2-dioxetane reveal a stepwise decomposition pathway involving triplet states, detectable via laser flash photolysis . Pair with computational spectroscopy (e.g., TD-DFT) to assign spectral features.

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